molecular formula C12H9Cl2NO B15362870 2-(Benzyloxy)-4,6-dichloropyridine

2-(Benzyloxy)-4,6-dichloropyridine

Cat. No.: B15362870
M. Wt: 254.11 g/mol
InChI Key: DURRQBWMZUTJNA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,6-dichloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group attached to the second position of a pyridine ring, which is further substituted with chlorine atoms at the fourth and sixth positions. The molecular formula of this compound is C12H9Cl2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,6-dichloropyridine typically involves the reaction of 2-hydroxy-4,6-dichloropyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-4,6-dichloropyridine+Benzyl bromideK2CO3,DMF,RefluxThis compound\text{2-Hydroxy-4,6-dichloropyridine} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Hydroxy-4,6-dichloropyridine+Benzyl bromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4,6-dichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the fourth and sixth positions can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-(Benzyloxy)-4,6-dichloropyridine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,6-dichloropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.

    4,6-Dichloropyridine: Lacks the benzyloxy group, which affects its solubility and reactivity.

    2-(Benzyloxy)-3,5-dichloropyridine: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.

Uniqueness: 2-(Benzyloxy)-4,6-dichloropyridine is unique due to the presence of both benzyloxy and dichloro substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable intermediate in organic synthesis and a candidate for various scientific applications.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

2,4-dichloro-6-phenylmethoxypyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-6-11(14)15-12(7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

DURRQBWMZUTJNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)Cl)Cl

Origin of Product

United States

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